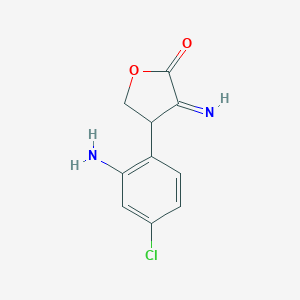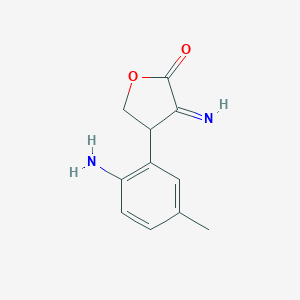
4-(4,5-diphenyl-1H-imidazol-2-yl)-1,3-diphenyl-1H-pyrazole
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
4-(4,5-diphenyl-1H-imidazol-2-yl)-1,3-diphenyl-1H-pyrazole, also known as DPP, is a chemical compound that has gained significant attention in scientific research due to its unique properties and potential applications. DPP is a heterocyclic compound that contains both imidazole and pyrazole rings, making it an important building block for the synthesis of various organic compounds.
作用机制
The exact mechanism of action of 4-(4,5-diphenyl-1H-imidazol-2-yl)-1,3-diphenyl-1H-pyrazole is not fully understood, but it is believed to interact with specific cellular targets to exert its biological effects. 4-(4,5-diphenyl-1H-imidazol-2-yl)-1,3-diphenyl-1H-pyrazole has been shown to bind to DNA and inhibit the activity of certain enzymes involved in DNA replication and repair. Additionally, 4-(4,5-diphenyl-1H-imidazol-2-yl)-1,3-diphenyl-1H-pyrazole has been shown to induce apoptosis, or programmed cell death, in cancer cells.
Biochemical and Physiological Effects:
4-(4,5-diphenyl-1H-imidazol-2-yl)-1,3-diphenyl-1H-pyrazole has been shown to exhibit a range of biochemical and physiological effects. In vitro studies have demonstrated that 4-(4,5-diphenyl-1H-imidazol-2-yl)-1,3-diphenyl-1H-pyrazole can inhibit the growth of cancer cells and induce apoptosis. 4-(4,5-diphenyl-1H-imidazol-2-yl)-1,3-diphenyl-1H-pyrazole has also been shown to have anti-inflammatory properties and can reduce the production of pro-inflammatory cytokines in vitro. In vivo studies have demonstrated that 4-(4,5-diphenyl-1H-imidazol-2-yl)-1,3-diphenyl-1H-pyrazole can improve glucose tolerance and insulin sensitivity in diabetic mice.
实验室实验的优点和局限性
One of the main advantages of 4-(4,5-diphenyl-1H-imidazol-2-yl)-1,3-diphenyl-1H-pyrazole is its ease of synthesis, which makes it readily available for use in laboratory experiments. Additionally, 4-(4,5-diphenyl-1H-imidazol-2-yl)-1,3-diphenyl-1H-pyrazole exhibits excellent stability and can be stored for extended periods without degradation. However, one limitation of 4-(4,5-diphenyl-1H-imidazol-2-yl)-1,3-diphenyl-1H-pyrazole is its relatively low solubility in water, which can make it difficult to use in certain experimental settings.
未来方向
There are numerous future directions for research on 4-(4,5-diphenyl-1H-imidazol-2-yl)-1,3-diphenyl-1H-pyrazole. One area of interest is the development of 4-(4,5-diphenyl-1H-imidazol-2-yl)-1,3-diphenyl-1H-pyrazole-based materials for use in organic electronics. Additionally, further research is needed to fully understand the mechanism of action of 4-(4,5-diphenyl-1H-imidazol-2-yl)-1,3-diphenyl-1H-pyrazole and its potential applications in the treatment of cancer and other diseases. Finally, the development of more efficient synthesis methods for 4-(4,5-diphenyl-1H-imidazol-2-yl)-1,3-diphenyl-1H-pyrazole and its derivatives could pave the way for the commercialization of 4-(4,5-diphenyl-1H-imidazol-2-yl)-1,3-diphenyl-1H-pyrazole-based materials.
合成方法
The synthesis of 4-(4,5-diphenyl-1H-imidazol-2-yl)-1,3-diphenyl-1H-pyrazole involves the reaction of 4,5-diphenyl-1H-imidazole-2-carbaldehyde with 1,3-diphenyl-1H-pyrazole-4-carbaldehyde in the presence of a base catalyst. The reaction proceeds via a condensation reaction, resulting in the formation of 4-(4,5-diphenyl-1H-imidazol-2-yl)-1,3-diphenyl-1H-pyrazole. The synthesis of 4-(4,5-diphenyl-1H-imidazol-2-yl)-1,3-diphenyl-1H-pyrazole is relatively simple and can be carried out in a laboratory setting using standard organic chemistry techniques.
科学研究应用
4-(4,5-diphenyl-1H-imidazol-2-yl)-1,3-diphenyl-1H-pyrazole has been extensively studied for its potential applications in various fields of scientific research. One of the most promising applications of 4-(4,5-diphenyl-1H-imidazol-2-yl)-1,3-diphenyl-1H-pyrazole is in the field of organic electronics. 4-(4,5-diphenyl-1H-imidazol-2-yl)-1,3-diphenyl-1H-pyrazole has been shown to exhibit excellent charge transport properties, making it an ideal candidate for the development of organic semiconductors. 4-(4,5-diphenyl-1H-imidazol-2-yl)-1,3-diphenyl-1H-pyrazole-based materials have been used to fabricate organic field-effect transistors, organic solar cells, and light-emitting diodes.
属性
分子式 |
C30H22N4 |
|---|---|
分子量 |
438.5 g/mol |
IUPAC 名称 |
2-(1,3-diphenylpyrazol-4-yl)-4,5-diphenyl-1H-imidazole |
InChI |
InChI=1S/C30H22N4/c1-5-13-22(14-6-1)27-26(21-34(33-27)25-19-11-4-12-20-25)30-31-28(23-15-7-2-8-16-23)29(32-30)24-17-9-3-10-18-24/h1-21H,(H,31,32) |
InChI 键 |
SRUGWLZRNSAQHW-UHFFFAOYSA-N |
SMILES |
C1=CC=C(C=C1)C2=C(N=C(N2)C3=CN(N=C3C4=CC=CC=C4)C5=CC=CC=C5)C6=CC=CC=C6 |
规范 SMILES |
C1=CC=C(C=C1)C2=C(N=C(N2)C3=CN(N=C3C4=CC=CC=C4)C5=CC=CC=C5)C6=CC=CC=C6 |
产品来源 |
United States |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。





![2,3,4-triphenyl-2,6-dihydro-7H-pyrazolo[3,4-d]pyridazine-7-thione](/img/structure/B292367.png)
![2-(3-chlorophenyl)-6-isopropyl-3,4-diphenyl-2,6-dihydro-7H-pyrazolo[3,4-d]pyridazin-7-one](/img/structure/B292369.png)
![2-(4-chlorophenyl)-3,4-dimethyl-7-(4-methyl-1-piperazinyl)-2H-pyrazolo[3,4-d]pyridazine](/img/structure/B292371.png)
![2,3,4-triphenyl-7-(1-piperidinyl)-2H-pyrazolo[3,4-d]pyridazine](/img/structure/B292373.png)
![7-chloro-2-(2-fluorophenyl)-3,4-diphenyl-2H-pyrazolo[3,4-d]pyridazine](/img/structure/B292375.png)
![7-chloro-2-(4-chlorophenyl)-3,4-diphenyl-2H-pyrazolo[3,4-d]pyridazine](/img/structure/B292376.png)
![7-chloro-2-(4-chlorophenyl)-3,4-dimethyl-2H-pyrazolo[3,4-d]pyridazine](/img/structure/B292377.png)
![7-chloro-3,4-dimethyl-2-(4-methylphenyl)-2H-pyrazolo[3,4-d]pyridazine](/img/structure/B292381.png)
![7-chloro-2,3,4-triphenyl-2H-pyrazolo[3,4-d]pyridazine](/img/structure/B292382.png)
![2-(4-Ethoxyphenyl)-3,4-dimethyl-7-[2-(1-pyrrolidinyl)ethylthio]pyrazolo[3,4-d]pyridazine](/img/structure/B292384.png)
![ethyl 4-[7-(isopropylsulfanyl)-3,4-diphenyl-2H-pyrazolo[3,4-d]pyridazin-2-yl]phenyl ether](/img/structure/B292385.png)
![4-[2-[2-(2-Fluorophenyl)-3,4-dimethylpyrazolo[3,4-d]pyridazin-7-yl]sulfanylethyl]morpholine](/img/structure/B292387.png)